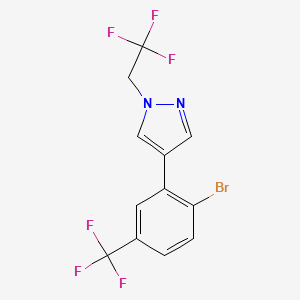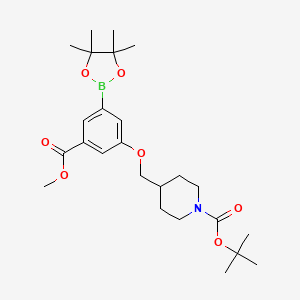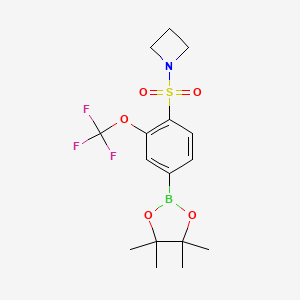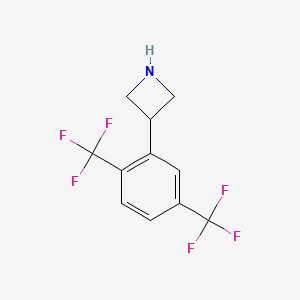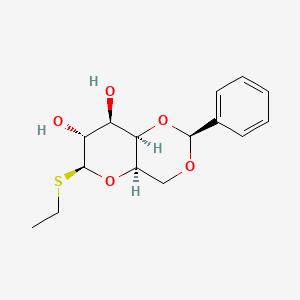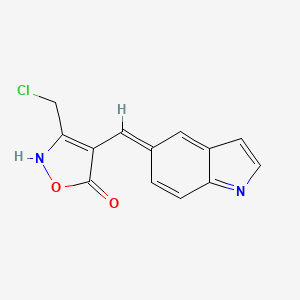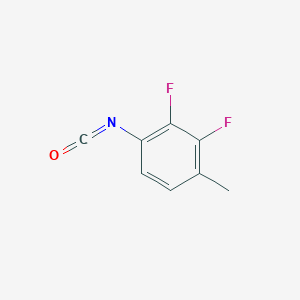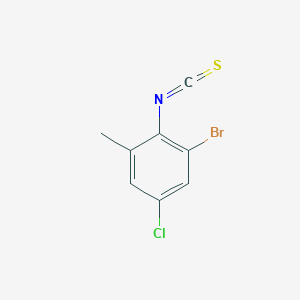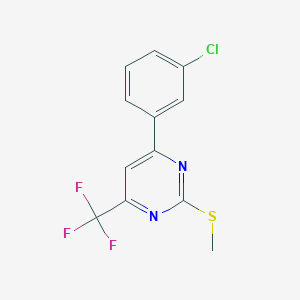![molecular formula C4H5ClN6 B13715093 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
科学的研究の応用
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs).
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-d]pyrimidine: Known for its anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK inhibitor.
Uniqueness
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is unique due to its specific structural features and the presence of a chlorine atom, which can be substituted to create a wide range of derivatives with diverse biological activities. Its potential as a CDK inhibitor also sets it apart from other similar compounds.
特性
分子式 |
C4H5ClN6 |
|---|---|
分子量 |
172.57 g/mol |
IUPAC名 |
7-chloro-2,3-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C4H5ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h9,11H,(H3,6,7,8,10) |
InChIキー |
JRWDHBRVKDNPSN-UHFFFAOYSA-N |
正規SMILES |
C12=C(NNN1)N=C(N=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)


